N-2-Propynyl-1-indanamine
Overview
Description
N-2-Propynyl-1-indanamine, also known as N-methyl-N-2-propynyl-1-indanamine, is an organic compound with the molecular formula C13H15N . It belongs to the class of organic compounds known as indanes, which consist of a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of N-2-Propynyl-1-indanamine consists of a cyclopentane ring fused to a benzene ring, with a propynyl and an amine group attached . The IUPAC name is N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine . The molecular weight is 185.26 g/mol .Physical And Chemical Properties Analysis
N-2-Propynyl-1-indanamine has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approach : 2-Indanamine, a related compound to N-2-Propynyl-1-indanamine, has been synthesized using indene, formic acid, and hydrogen peroxide through addition reaction, elimination reaction, oximation, and reduction. This method offers a reasonable yield and easy availability of starting materials (Zheng Rui, 2011).
- Indanamine Derivatives : The synthesis of 3-phenyl-1-indanamine, a derivative displaying biological activities, involves a diastereoselective ring contraction of 1,2-dihydronaphthalenes. This method generalizes the approach to obtain indans (L. F. Silva et al., 2007).
Application in Analytical Techniques
- Selective Extraction Techniques : N-Methyl-1-phenyl-2-propanamine, structurally similar to N-2-Propynyl-1-indanamine, is used in selective extraction techniques like solid-phase extraction using molecular imprinted polymer-based sorbents. This enhances the sensitivity of GC/MS methods in forensic and clinical toxicology (V. N. Bykov et al., 2017).
Synthesis of Derivatives and Analogs
- N-Alkyl Diarylamines and N-Acylcyclopenta Derivatives : Synthesis of N-alkyl-N-aryl-5-indanamines, which are derivatives of indanamine, involves N-alkylation and N-phenylation processes. These compounds are potential intermediates for further pharmaceutical applications (F. Chatel et al., 2002).
- Cobalt-Catalyzed Synthesis : A Co(I)-catalyzed [3 + 2] annulation process for synthesizing indanamines has been developed. This method allows the creation of various indanamine structures with diverse substitutions, demonstrating the versatility in indanamine synthesis (J. Paul et al., 2018).
- Palladium(0)-Catalyzed Arylation : The synthesis of 1-indanols and 1-indanamines via intramolecular palladium(0)-catalyzed C(sp3)-H arylation, despite steric challenges, showcases the potential for creating complex indanamine derivatives (Simon Janody et al., 2014).
Drug Development and Regulatory Perspectives
- Botanical Drug Development : While not directly related to N-2-Propynyl-1-indanamine, the process of botanical drug development, including investigational new drug applications (IND), provides insights into the regulatory landscape that impacts the development of new compounds, including indanamine derivatives (Charles Wu et al., 2020).
- Historical Perspective on Drug Discovery : Understanding the evolution of drug discovery, including the role of molecular biology and genomics, provides context for the development of new compounds like N-2-Propynyl-1-indanamine (J. Drews, 2000).
properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861335 | |
Record name | Racemic rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Propynyl)-2,3-dihydroinden-1-amine | |
CAS RN |
1875-50-9 | |
Record name | Racemic rasagiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemic rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rasagiline, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.